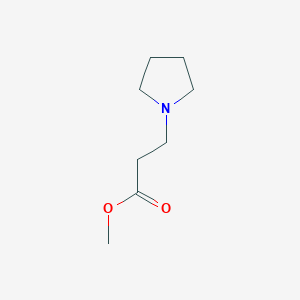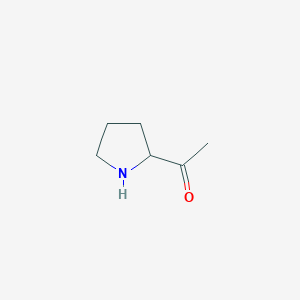
Methyl 3-(pyrrolidin-1-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(pyrrolidin-1-yl)propanoate is a chemical compound with the CAS Number: 22041-21-0 . It has a molecular weight of 157.21 and its IUPAC name is methyl 3-(1-pyrrolidinyl)propanoate . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of Methyl 3-(pyrrolidin-1-yl)propanoate consists of a pyrrolidine ring attached to a propanoate group . The InChI code for this compound is 1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis
Methyl 3-(pyrrolidin-1-yl)propanoate is a liquid at room temperature . It has a molecular weight of 157.21 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Methyl 3-(pyrrolidin-1-yl)propanoate is utilized in the pharmaceutical industry due to its role as a building block in the synthesis of various drugs. Its pyrrolidine ring is a common motif in bioactive molecules, which can be modified to produce compounds with potential therapeutic effects .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate. It’s used to develop novel compounds with enhanced biological activity and selectivity for specific targets. The pyrrolidine scaffold is particularly significant in the design of new molecules with improved pharmacokinetic properties .
Organic Synthesis
As an organic synthesis reagent, Methyl 3-(pyrrolidin-1-yl)propanoate is employed in the construction of complex organic molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .
Biochemistry
In biochemistry, this compound is used in proteomics research. It can act as a precursor or a reactant in the study of protein interactions and functions, aiding in the understanding of biological processes at the molecular level .
Materials Science
Methyl 3-(pyrrolidin-1-yl)propanoate finds applications in materials science, particularly in the development of novel polymeric materials. Its incorporation into polymers can result in materials with unique properties suitable for specialized applications .
Chemical Engineering
In chemical engineering, it’s used in process development and optimization. Its properties can influence reaction mechanisms and kinetics, which are crucial for designing efficient and scalable chemical processes .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis, helping in the quantification and identification of substances within a mixture .
Environmental Science
Lastly, Methyl 3-(pyrrolidin-1-yl)propanoate can be studied for its environmental impact. Research in this field could involve investigating its biodegradability, toxicity, and long-term effects on ecosystems .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-pyrrolidin-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYKOXJKJHTKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176516 | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(pyrrolidin-1-yl)propanoate | |
CAS RN |
22041-21-0 | |
| Record name | Methyl 1-pyrrolidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3-(pyrrolidin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(pyrrolidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)








